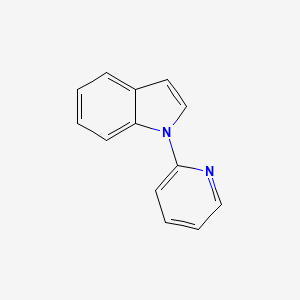

![molecular formula C12H11N3 B2958499 2,4-Dimethylpyrimido[1,2-b]indazole CAS No. 54167-66-7](/img/structure/B2958499.png)

2,4-Dimethylpyrimido[1,2-b]indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

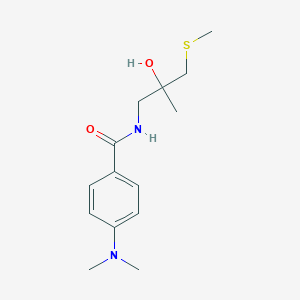

2,4-Dimethylpyrimido[1,2-b]indazole is a chemical compound with the molecular formula C12H11N3 . It is a derivative of indazole, which is an important heterocyclic system containing a benzene and a pyrazole ring .

Synthesis Analysis

The synthesis of this compound involves a process known as I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization . This method is efficient and has a wide substrate scope . More than 60 pyrimidio[1,2-b]indazole derivatives have been synthesized, providing a new methodology for constructing related molecules .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidio[1,2-b]indazole skeleton . The average mass of the molecule is 197.236 Da, and the monoisotopic mass is 197.095291 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its synthesis. The I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization is a key reaction in the synthesis of this compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A novel and efficient metal-free regioselective synthesis of pyrimido-fused indazoles, including 2,4-Dimethylpyrimido[1,2-b]indazole analogues, was developed using a domino type reaction. This synthesis method highlights the compound's potential in generating a variety of pyrimidoindazole fluorophores and related compounds, showcasing its applications in fluorescence studies and as free radical scavengers. The approach utilizes a metal-free environment, indicating its environmental and economic benefits in chemical synthesis (J. Palaniraja et al., 2016).

Bioactivity and Medical Applications

Research has identified derivatives of the pyrimido[1,2-b]indazole family as possessing significant biological activities, including fungicidal and herbicidal properties. These findings suggest potential applications in agriculture for pest control and as growth regulators, underlining the compound's versatility beyond mere chemical interest (Tu Mei-ling, 2007).

Another study on the structural and electronic parameters of various heterocyclic diazoles, including indazole derivatives, emphasized their corrosion inhibitive properties for iron in acidic conditions. This highlights the compound's potential applications in materials science and engineering, particularly in corrosion prevention and surface protection technologies (K. Babić-Samardžija et al., 2005).

Pharmaceutical Development

In the realm of pharmaceuticals, novel pyrazoles and indazoles, related to this compound, were identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This discovery opens avenues for developing new therapeutic agents, particularly in treating cardiovascular diseases and conditions associated with platelet aggregation. The research highlights the compound's potential role in creating drugs with improved pharmacokinetic profiles and therapeutic indices (D. Selwood et al., 2001).

Orientations Futures

Indazole derivatives, including 2,4-Dimethylpyrimido[1,2-b]indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles, given their broad spectrum of pharmacological activities .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indazoles, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory agents, antimicrobial agents, antiHIV agents, anticancer agents, hypoglycemic agents, antiprotozoal agents, antihypertensive agents, and more .

Mode of Action

For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other biological processes .

Result of Action

Indazole derivatives have been shown to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Propriétés

IUPAC Name |

2,4-dimethylpyrimido[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIBOZOJVJURDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C3C=CC=CC3=NN12)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)

![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)

![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)